molecular formula C10H18N2O B1351089 Piperidin-3-yl(pyrrolidin-1-yl)methanone CAS No. 35090-94-9

Piperidin-3-yl(pyrrolidin-1-yl)methanone

Cat. No.: B1351089
CAS No.: 35090-94-9
M. Wt: 182.26 g/mol
InChI Key: AMOUVOLDCHVMBJ-UHFFFAOYSA-N
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Description

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a compound that belongs to the class of piperidine and pyrrolidine derivatives. These compounds are known for their significant roles in medicinal chemistry and organic synthesis. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrrolidine is a five-membered ring with one nitrogen atom. The combination of these two structures in this compound makes it an interesting compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl(pyrrolidin-1-yl)methanone typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method includes the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Piperidin-3-yl(pyrrolidin-1-yl)methanone has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Piperidin-3-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the outer-sphere dissociative mechanism, which involves a series of successive protonations and stereoselective enamine protonation . This mechanism is common in hydrogenation reactions and determines the product configuration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-3-yl(pyrrolidin-1-yl)methanone is unique due to the combination of piperidine and pyrrolidine rings in its structure. This dual-ring system provides distinct chemical properties and reactivity, making it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

piperidin-3-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUVOLDCHVMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383319
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35090-94-9
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35090-94-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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